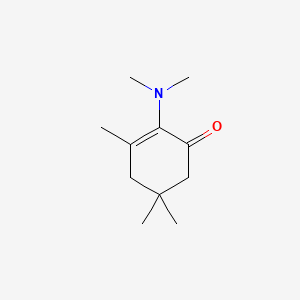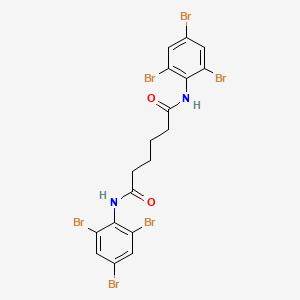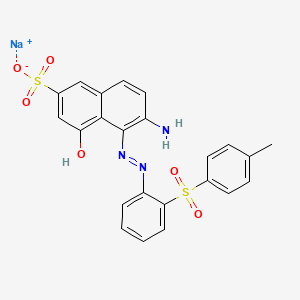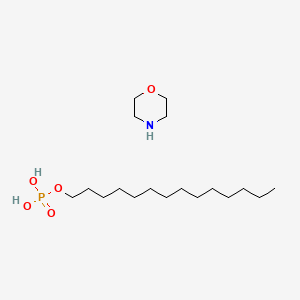
Morpholinium tetradecyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholinium tetradecyl hydrogen phosphate is a chemical compound with the molecular formula C18H40NO5P. It is a morpholinium-based ionic liquid, which means it is composed of morpholine and tetradecyl hydrogen phosphate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholinium tetradecyl hydrogen phosphate typically involves the reaction of morpholine with tetradecyl hydrogen phosphate under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholinium tetradecyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted morpholinium compounds .
Applications De Recherche Scientifique
Morpholinium tetradecyl hydrogen phosphate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of morpholinium tetradecyl hydrogen phosphate involves its interaction with molecular targets and pathways within biological systems. The compound’s ionic nature allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit specific enzymes and interfere with viral replication processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to morpholinium tetradecyl hydrogen phosphate include:
- Morpholine
- Oleic acid, compound with morpholine (1:1)
- 4-morpholinopropane sulphonic acid
- 4-acetylmorpholine
- 2,2’-dimorpholinyldiethyl ether
Uniqueness
Its ionic liquid nature also provides advantages in terms of solubility, stability, and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
65104-59-8 |
|---|---|
Formule moléculaire |
C18H40NO5P |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
morpholine;tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-6-4-2-5-1/h2-14H2,1H3,(H2,15,16,17);5H,1-4H2 |
Clé InChI |
LAKQHNKENBYZJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1 |
Numéros CAS associés |
65104-60-1 65104-59-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)


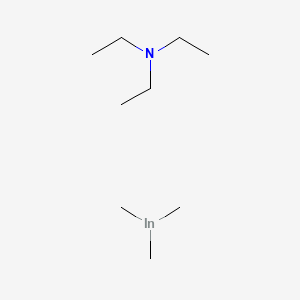



![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
